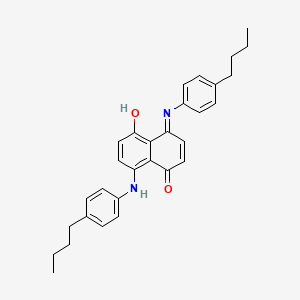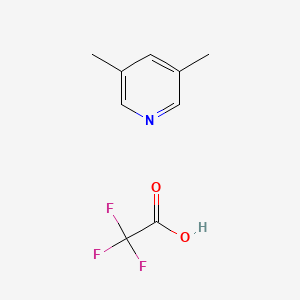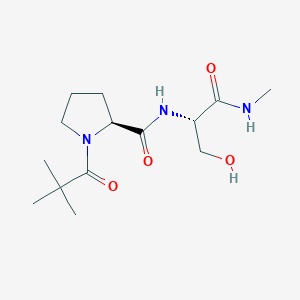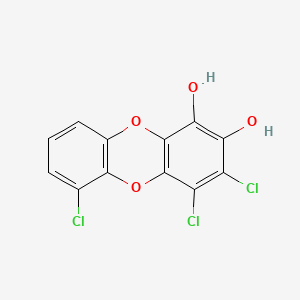![molecular formula C23H27PSi B14407894 Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane CAS No. 82294-33-5](/img/structure/B14407894.png)
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phosphorane core bonded to a triphenyl group and a trimethylsilyl-substituted ethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a trimethylsilyl-substituted ethylidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require the use of a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods typically involve large-scale reactions in industrial reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylphosphine oxide, while substitution reactions can produce a variety of functionalized phosphines.
科学研究应用
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound’s derivatives may be explored for their potential biological activity, including as inhibitors or activators of specific enzymes.
Medicine: Research into organophosphorus compounds often includes investigations into their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, where its unique properties can impart desirable characteristics.
作用机制
The mechanism by which Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry. The phosphorane core can interact with metal centers, influencing their electronic and steric properties. This interaction can modulate the reactivity of the metal center, making the compound useful in catalysis and other applications.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine compound without the trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the triphenyl substituents.
Triphenylphosphine oxide: An oxidized derivative of triphenylphosphine.
Uniqueness
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane is unique due to the presence of both the triphenyl and trimethylsilyl groups, which impart distinct electronic and steric properties. This combination makes the compound particularly versatile in various chemical reactions and applications, distinguishing it from simpler phosphines and their derivatives.
属性
CAS 编号 |
82294-33-5 |
|---|---|
分子式 |
C23H27PSi |
分子量 |
362.5 g/mol |
IUPAC 名称 |
triphenyl(1-trimethylsilylethylidene)-λ5-phosphane |
InChI |
InChI=1S/C23H27PSi/c1-20(25(2,3)4)24(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,1-4H3 |
InChI 键 |
INHRAGMECFUJAF-UHFFFAOYSA-N |
规范 SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)


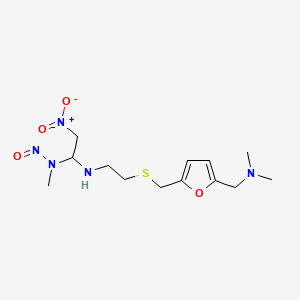
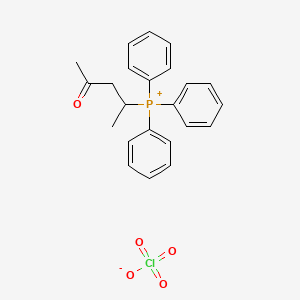
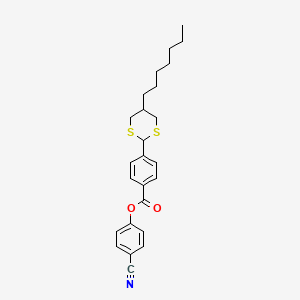
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)


